molecular formula C19H15ClFN3O3S B11378214 5-chloro-N-(2-fluorophenyl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide

5-chloro-N-(2-fluorophenyl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide

Cat. No.: B11378214
M. Wt: 419.9 g/mol
InChI Key: IYNIEIVQYXDUQU-UHFFFAOYSA-N
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Description

5-Chloro-N-(2-fluorophenyl)-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with chloro, fluorophenyl, and methanesulfonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-fluorophenyl)-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents such as thionyl chloride or phosphorus oxychloride.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Addition of the Methanesulfonyl Group: The methanesulfonyl group is added through a sulfonylation reaction using methanesulfonyl chloride.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(2-fluorophenyl)-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

5-Chloro-N-(2-fluorophenyl)-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-fluorophenyl)-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-N-(2-fluorophenyl)-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide: The parent compound.

    5-Chloro-N-(2-fluorophenyl)-2-[(4-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide: A similar compound with a different position of the methyl group.

    5-Chloro-N-(3-fluorophenyl)-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide: A similar compound with a different position of the fluorine atom.

Uniqueness

The uniqueness of 5-chloro-N-(2-fluorophenyl)-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of chloro, fluorophenyl, and methanesulfonyl groups in the pyrimidine ring provides distinct properties that may not be present in other similar compounds.

Properties

Molecular Formula

C19H15ClFN3O3S

Molecular Weight

419.9 g/mol

IUPAC Name

5-chloro-N-(2-fluorophenyl)-2-[(3-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C19H15ClFN3O3S/c1-12-5-4-6-13(9-12)11-28(26,27)19-22-10-14(20)17(24-19)18(25)23-16-8-3-2-7-15(16)21/h2-10H,11H2,1H3,(H,23,25)

InChI Key

IYNIEIVQYXDUQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=CC=CC=C3F)Cl

Origin of Product

United States

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